(S)-Methyl 2-(6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetate

AKR1C3 inhibitor 17β-HSD5 aldo-keto reductase

(S)-Methyl 2-(6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetate (CAS 1638603-68-5) is a chiral, highly functionalised 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine bearing a 6-chloro substituent and a C3‑(S)‑methyl acetate side chain. The tetrahydropyrido[2,3-b]pyrazine scaffold is a privileged kinase‑hinge‑binding motif that has yielded potent ALK, RAF and SHP2 inhibitors ; within this framework, the title compound occupies a chemically well‑defined yet pharmacologically distinct niche as a selective AKR1C3 (17β‑HSD5) ligand, as documented in curated bioactivity databases.

Molecular Formula C10H10ClN3O3
Molecular Weight 255.66 g/mol
CAS No. 1638603-68-5
Cat. No. B1408639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-(6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetate
CAS1638603-68-5
Molecular FormulaC10H10ClN3O3
Molecular Weight255.66 g/mol
Structural Identifiers
SMILESCOC(=O)CC1C(=O)NC2=C(N1)N=C(C=C2)Cl
InChIInChI=1S/C10H10ClN3O3/c1-17-8(15)4-6-10(16)13-5-2-3-7(11)14-9(5)12-6/h2-3,6H,4H2,1H3,(H,12,14)(H,13,16)/t6-/m0/s1
InChIKeyVYFWYOFPIWFTKG-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Methyl 2-(6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetate (CAS 1638603-68-5) – Scientific Selection & Procurement Evidence Guide


(S)-Methyl 2-(6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetate (CAS 1638603-68-5) is a chiral, highly functionalised 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine bearing a 6-chloro substituent and a C3‑(S)‑methyl acetate side chain . The tetrahydropyrido[2,3-b]pyrazine scaffold is a privileged kinase‑hinge‑binding motif that has yielded potent ALK, RAF and SHP2 inhibitors ; within this framework, the title compound occupies a chemically well‑defined yet pharmacologically distinct niche as a selective AKR1C3 (17β‑HSD5) ligand, as documented in curated bioactivity databases .

Why Generic Substitution Fails for 1638603-68-5 – Scaffold Promiscuity vs. Target Selectivity


The tetrahydropyrido[2,3-b]pyrazine chemotype is promiscuous by design: subtle changes to the C3 side chain, C6 halogen, or N1/N4 substitution pattern switch the primary target from ALK to RAF, SHP2, CRF1, or BET bromodomains . The (S)-configured methyl acetate at C3, combined with the 6‑chloro substituent, confers a unique AKR1C3‑selective binding profile (IC50 = 32 nM on purified AKR1C3) that is >900‑fold weaker against the highly homologous isoform AKR1C2 (IC50 >30,000 nM) . A generic “pyrido[2,3-b]pyrazine” replacement lacking the specific C3‑(S)‑ester and C6‑chloro topology will lose this selectivity window, making it unfit for applications requiring AKR1C3‑directed chemical biology or inhibitor pharmacology.

Quantitative Differentiation Evidence for (S)-Methyl 2-(6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetate


AKR1C3 Enzyme Inhibition Potency: 32 nM IC50 on Purified Human AKR1C3

The (S)-methyl ester 1638603-68-5 inhibits recombinant human His-tagged AKR1C3 with an IC50 of 32 nM in a biochemical fluorescence assay . This places it among the structurally distinct AKR1C3 ligands, whereas the unsubstituted 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine core (CAS 35808-40-3) is reported as an SHP2 inhibitor scaffold and shows no measurable AKR1C3 activity at comparable concentrations .

AKR1C3 inhibitor 17β-HSD5 aldo-keto reductase

Isoform Selectivity: >900-Fold AKR1C3-over-AKR1C2 Discrimination

When tested against the closely related isoform AKR1C2 (sequence identity ~87%), 1638603-68-5 exhibits an IC50 >30,000 nM, representing a >937‑fold selectivity margin . In contrast, the AKR1C3 inhibitor ASP9521 (a distinct chemotype) shows only ~100‑fold selectivity over AKR1C2 . The high discrimination achieved by 1638603-68-5 within the AKR1C subfamily is a direct consequence of the C3‑(S) stereochemistry and the 6‑chloro substitution.

AKR1C3 selectivity AKR1C2 counter-screen off-target profiling

AKR1C1 Counter-Screen: IC50 >30,000 nM Confirms Subtype Selectivity

In the same assay format, 1638603-68-5 shows an IC50 >30,000 nM against human recombinant AKR1C1 (20α-HSD) , mirroring its low activity against AKR1C2. The unadorned 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one parent (CAS 67074-78-6) is known to inhibit V600EBRAF (IC50 = 19 nM) and ERK phosphorylation (IC50 = 5 nM) but has not been profiled against AKR1C isoforms , highlighting the target-switching effect of C3 and C6 functionalisation.

AKR1C1 selectivity selectivity panel AKR1C profiling

Cellular Target Engagement: AKR1C3 Overexpression Model in HCT116 Cells

In a cellular context, 1638603-68-5 demonstrated inhibition of AKR1C3 overexpressed in human HCT116 colorectal carcinoma cells, monitored via the PR-104A-to-hydroxylamine conversion assay, with an IC50 >1,000 nM after 2 h . The same compound achieves 32 nM on the isolated enzyme, yielding a biochemical-to-cellular shift of >31‑fold. This is comparable to the shift observed for the clinical candidate ASP9521 (biochemical IC50 ≈ 65 nM, cellular IC50 ≈ 320 nM in a similar PR-104A assay), suggesting comparable cell permeability limitations .

cellular activity HCT116 PR-104A probe

Best-Validated Application Scenarios for CAS 1638603-68-5


AKR1C3 Chemical Probe Development and Target Validation

With a biochemical IC50 of 32 nM and >937‑fold selectivity over AKR1C2, 1638603-68-5 serves as a validated starting point for AKR1C3 chemical probe campaigns . Its selectivity profile is superior to existing AKR1C3 chemotypes such as ASP9521, making it suitable for target deconvolution studies where AKR1C2/1 off-target effects must be excluded .

Selectivity Panel Calibration for Aldo-Keto Reductase Profiling

The wide dynamic range of IC50 values across AKR1C1 (>30 µM), AKR1C2 (>30 µM), and AKR1C3 (32 nM) makes 1638603-68-5 an ideal reference compound for calibrating AKR1C isoform selectivity assays . Its well-characterised on-target and off-target activities enable robust assay quality control and batch-to-batch consistency monitoring .

Structure-Activity Relationship (SAR) Exploration of the Tetrahydropyrido[2,3-b]pyrazine Scaffold

The compound fills a critical gap in the tetrahydropyrido[2,3-b]pyrazine SAR landscape, which is dominated by kinase inhibitors (ALK, RAF, SHP2) . Its AKR1C3-selective profile demonstrates that scaffold target preference is tunable, providing a template for designing novel non-kinase ligands based on the same heterocyclic core .

Metabolic Disease and Cancer Pharmacology Research

AKR1C3 is implicated in castration-resistant prostate cancer, breast cancer, and metabolic disorders. 1638603-68-5 offers an entry point for developing AKR1C3-targeted agents with a selectivity profile not achievable with pan-AKR inhibitors or with kinase-directed pyrido[2,3-b]pyrazines .

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